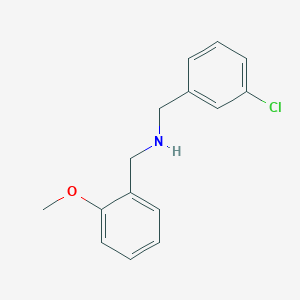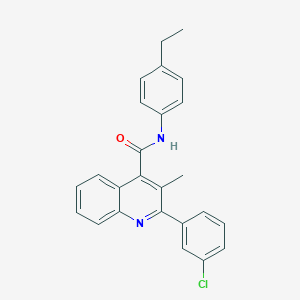
(3-Chlorobenzyl)(2-Methoxybenzyl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chlorobenzyl)(2-methoxybenzyl)amine” is a chemical compound with the CAS Number: 1609400-73-8 . It has a molecular weight of 342.66 . The IUPAC name for this compound is (3-chlorophenyl)-N-(2-methoxybenzyl)methanamine hydrobromide .
Molecular Structure Analysis
The InChI code for “(3-Chlorobenzyl)(2-methoxybenzyl)amine” is 1S/C15H16ClNO.BrH/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12;/h2-9,17H,10-11H2,1H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(3-Chlorobenzyl)(2-methoxybenzyl)amine” is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(3-Chlorobenzyl)(2-Methoxybenzyl)amin: dient als Baustein in der organischen Synthese. Seine Struktur ermöglicht die Einführung sowohl von Chlorbenzyl- als auch Methoxybenzylgruppen in eine Verbindung, was für die Synthese komplexer Moleküle mit spezifischen pharmakologischen Eigenschaften nützlich sein kann .
Medizinische Chemie
In der medizinischen Chemie könnte diese Verbindung zur Entwicklung neuer Medikamente verwendet werden. Der Chlorbenzylanteil findet sich häufig in Molekülen mit antimikrobieller Aktivität, während die Methoxybenzylgruppe die Lipophilie und metabolische Stabilität eines Medikaments beeinflussen kann .
Photokatalytische Anwendungen
Das Potenzial der Verbindung für photokatalytische Anwendungen ist bedeutend. Sie könnte verwendet werden, um die Oberflächeneigenschaften von Photokatalysatoren wie TiO2 zu modifizieren und so deren Effizienz bei der Abbaureinigung von Schadstoffen unter sichtbarem Licht zu verbessern .
Polymerforschung
In der Polymerforschung kann This compound zur Modifizierung der Eigenschaften von leitfähigen Polymeren verwendet werden. Dies kann zur Entwicklung neuer Materialien mit verbesserter elektrischer Leitfähigkeit oder Stabilität führen .
Materialwissenschaft
Diese Verbindung könnte eine Rolle in der Materialwissenschaft spielen, indem sie als Vorläufer für die Synthese neuer Materialien mit potenziellen Anwendungen in der Elektronik oder Nanotechnologie dient .
Chemische Synthese
Sie kann in der chemischen Synthese verwendet werden, um Zwischenprodukte zu erzeugen, die für die Herstellung von Farbstoffen, Pigmenten oder anderen Industriechemikalien unerlässlich sind .
Umweltwissenschaften
This compound: könnte für Anwendungen in der Umweltwissenschaft untersucht werden, insbesondere bei der Entwicklung von Sensoren zum Nachweis von Umweltverschmutzungen .
Analytische Chemie
Schließlich könnte diese Verbindung in der analytischen Chemie verwendet werden, um Reagenzien oder Standards zu synthetisieren, die für analytische Methoden wie Chromatographie oder Massenspektrometrie von entscheidender Bedeutung sind .
Wirkmechanismus
The mechanism of action of (3-Chlorobenzyl)(2-methoxybenzyl)amine is not well understood. However, it is believed that the compound acts as a Lewis base, which is a molecule that can donate electrons to a Lewis acid. This allows it to form strong bonds with other molecules, which is believed to be the basis of its various applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Chlorobenzyl)(2-methoxybenzyl)amine are not well understood. However, studies have suggested that the compound has some biological activity. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and it has also been shown to have an effect on the activity of certain enzymes, such as cytochrome P450. Additionally, studies have suggested that (3-Chlorobenzyl)(2-methoxybenzyl)amine may have an effect on the activity of certain hormones, such as cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Chlorobenzyl)(2-methoxybenzyl)amine in laboratory experiments include its low cost, its availability, and its solubility in many organic solvents. Additionally, the compound has a low toxicity, making it safe to use in experiments. The main limitation of using (3-Chlorobenzyl)(2-methoxybenzyl)amine is that the mechanism of action is not well understood, and further research is needed to fully understand its effects.
Zukünftige Richtungen
There are many potential future directions for research involving (3-Chlorobenzyl)(2-methoxybenzyl)amine. Further studies could be conducted to better understand the mechanism of action of the compound, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of (3-Chlorobenzyl)(2-methoxybenzyl)amine in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to explore the potential toxicity of (3-Chlorobenzyl)(2-methoxybenzyl)amine and its effects on the environment.
Synthesemethoden
(3-Chlorobenzyl)(2-methoxybenzyl)amine is synthesized using a method known as reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. This method is used to form an amine from an aldehyde or ketone, resulting in the formation of (3-Chlorobenzyl)(2-methoxybenzyl)amine.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMJEHAPYJKVDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387004 |
Source


|
| Record name | 1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423733-31-7 |
Source


|
| Record name | 1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444785.png)
![(3-Fluoro-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B444786.png)
![4-{[4-(4-Fluorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B444788.png)

![Methyl 2-{[(4-bromophenyl)acetyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B444791.png)
![2-(3-chlorophenyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methylquinoline](/img/structure/B444792.png)
![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B444793.png)
![Ethyl 4-(3-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444794.png)
![4-[(4-Benzhydryl-1-piperazinyl)carbonyl]-2-(3-chlorophenyl)-3-methylquinoline](/img/structure/B444801.png)

![N-[(4-ethylphenyl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B444804.png)


